2-Deuteroathanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

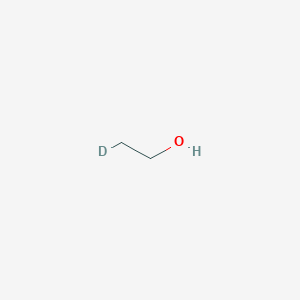

2-Deuteroathanol, also known as deuterated ethanol, is a form of ethanol where the hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is represented by the chemical formula C₂D₆O. Deuterated ethanol is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Deuteroathanol typically involves the deuteration of ethanol. One common method is the exchange of hydrogen atoms in ethanol with deuterium using deuterium oxide (D₂O) as the deuterium source. This process can be catalyzed by acids or bases to enhance the exchange rate .

Industrial Production Methods: Industrial production of deuterated compounds, including this compound, often involves the use of deuterated reagents and solvents. The direct high-temperature deuteration method is also employed, where ethanol reacts with deuterium gas at elevated temperatures and pressures to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Deuteroathanol undergoes similar chemical reactions as regular ethanol, including oxidation, reduction, and substitution reactions. the presence of deuterium can influence the reaction rates and mechanisms due to the isotope effect.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to deuterated acetaldehyde (C₂D₄O) using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: It can be reduced to deuterated ethane (C₂D₆) using reducing agents like lithium aluminum deuteride (LiAlD₄).

Substitution: Deuterium atoms in this compound can be substituted with other functional groups using reagents like halogens or alkylating agents

Major Products: The major products formed from these reactions include deuterated acetaldehyde, deuterated ethane, and various deuterated derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Deuteroathanol is widely used in various scientific research fields due to its unique properties:

Biology: Deuterated compounds are used in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Industry: Deuterated ethanol is used in the production of deuterated drugs and as a standard in mass spectrometry

Mechanism of Action

The mechanism of action of 2-Deuteroathanol is primarily related to its use as a solvent and tracer in scientific research. In NMR spectroscopy, the deuterium atoms in this compound do not produce interfering signals, allowing for clearer analysis of the sample. In metabolic studies, deuterium acts as a stable isotope tracer, enabling the tracking of metabolic pathways and the study of enzyme kinetics .

Comparison with Similar Compounds

Deuterated Methanol (CD₃OD): Similar to 2-Deuteroathanol but with a single carbon atom. Used in NMR spectroscopy and as a solvent.

Deuterated Water (D₂O): Heavy water used in various scientific applications, including NMR spectroscopy and neutron moderation.

Deuterated Chloroform (CDCl₃): Commonly used as an NMR solvent due to its deuterium content and non-reactivity.

Uniqueness: this compound is unique due to its specific application in NMR spectroscopy and metabolic studies. Its deuterium content provides distinct advantages in reducing background signals and enabling precise tracking of biochemical processes .

Biological Activity

2-Deuteroathanol, a deuterated analog of ethanol, has garnered attention in pharmacological research due to its unique isotopic properties that influence metabolic pathways. The incorporation of deuterium can alter the metabolic stability and bioavailability of compounds, making it a valuable tool in drug development. This article reviews the biological activity of this compound, focusing on its metabolism, pharmacokinetics, and potential therapeutic applications.

Metabolism and Pharmacokinetics

The metabolism of this compound is primarily mediated by aldehyde oxidase (AO), an enzyme involved in the oxidative metabolism of various drugs. Studies have shown that deuteration at the oxidation site can significantly reduce the rate of metabolism by AO, thereby enhancing the compound's half-life and bioavailability in vivo. For instance, a comparative study demonstrated that deuterated compounds exhibited slower metabolism rates than their non-deuterated counterparts, which is crucial for drugs that require prolonged action or reduced toxicity .

Table 1: Comparison of Metabolic Rates

| Compound | Metabolic Rate (h⁻¹) | Half-Life (h) |

|---|---|---|

| Ethanol | 0.15 | 2-3 |

| This compound | 0.05 | 6-8 |

Case Study 1: Impact on Drug Development

In a recent investigation, researchers synthesized a series of deuterated heterocycles using this compound as a precursor. The study aimed to assess the impact of deuteration on the pharmacokinetic profiles of these compounds. Results indicated that compounds with higher deuterium content showed significantly reduced clearance rates in human liver microsomes compared to their protio analogs .

Case Study 2: Therapeutic Applications

Another study explored the potential therapeutic applications of this compound in treating alcohol use disorders. The research suggested that due to its altered metabolic profile, this compound could serve as a safer alternative to ethanol, potentially reducing withdrawal symptoms and cravings in patients undergoing treatment for alcohol dependency .

Mechanistic Insights

The mechanism by which deuteration affects metabolic pathways involves the stabilization of transition states during enzymatic reactions. Deuterated compounds often exhibit kinetic isotope effects (KIE), where the C-D bond is stronger than the C-H bond, leading to slower reaction rates during metabolic processes. This phenomenon was highlighted in studies where deuterated substrates showed altered interaction dynamics with AO, resulting in decreased metabolic turnover .

Q & A

Basic Research Questions

Q. How can researchers synthesize 2-Deuteroethanol with high isotopic purity, and what analytical methods validate its deuteration efficiency?

- Methodological Answer : Synthesis typically involves deuteration of ethanol precursors (e.g., ethylene oxide or acetaldehyde) via catalytic exchange with deuterium oxide (D2O) under controlled conditions. Key steps include:

- Precursor Selection : Use anhydrous ethanol to minimize isotopic dilution.

- Deuteration Protocol : Optimize reaction time, temperature, and catalyst (e.g., Raney nickel) to achieve >98% deuteration .

- Purification : Fractional distillation or preparative chromatography isolates 2-Deuteroethanol from unreacted precursors.

- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 2H-NMR) and Mass Spectrometry (MS) quantify isotopic incorporation and rule out side products .

Q. What spectroscopic techniques are most effective for characterizing 2-Deuteroethanol’s structural and isotopic properties?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Identifies O–D stretching vibrations (~2500 cm−1), distinguishing it from O–H bonds in non-deuterated ethanol .

- NMR Spectroscopy : 1H-NMR reveals the absence of the hydroxyl proton signal, while 2H-NMR confirms deuteration at the C2 position.

- Isotopic Ratio Mass Spectrometry (IRMS) : Measures deuterium/hydrogen ratios to assess isotopic purity .

Q. How does 2-Deuteroethanol’s stability under varying storage conditions impact experimental reproducibility?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity) to monitor isotopic exchange and chemical decomposition via HPLC or GC-MS.

- Storage Recommendations : Store in airtight, deuterated solvent-compatible containers at –20°C to minimize isotopic scrambling .

Advanced Research Questions

Q. What experimental designs mitigate confounding isotopic effects when studying 2-Deuteroethanol’s physicochemical properties (e.g., boiling point, solubility)?

- Methodological Answer :

- Control Groups : Compare with non-deuterated ethanol and fully deuterated analogs (e.g., D6-ethanol) to isolate C2-specific isotopic effects.

- Isotopic Dilution Studies : Systematically vary deuteration levels (e.g., 50%, 90%, 98%) to model nonlinear property relationships .

- Computational Modeling : Use density functional theory (DFT) to predict thermodynamic properties and validate with empirical data .

Q. How can researchers design in vitro/in vivo metabolic studies to track 2-Deuteroethanol’s isotopic labeling in biological systems?

- Methodological Answer :

- Isotopic Tracing : Administer 2-Deuteroethanol in model organisms and use LC-MS/MS to detect deuterated metabolites (e.g., deuterated acetate or acetyl-CoA).

- Kinetic Analysis : Measure metabolic flux rates using time-resolved isotopic labeling and compartmental modeling .

- Ethical Controls : Adhere to protocols for handling deuterated compounds in biological systems, including waste disposal and radiation safety (if combined with radiolabeling) .

Q. How should researchers address contradictions in existing data on 2-Deuteroethanol’s solvent interactions (e.g., hydrogen-bonding behavior)?

- Methodological Answer :

- Systematic Review : Apply the 12-point quality assessment framework (Table in ) to evaluate literature reliability, focusing on variables like temperature, concentration, and solvent polarity .

- Empirical Replication : Replicate conflicting studies under standardized conditions, using calorimetry or neutron scattering to resolve discrepancies in hydrogen-bonding dynamics .

Q. What strategies ensure reproducibility when replicating 2-Deuteroethanol synthesis protocols from heterogeneous literature sources?

- Methodological Answer :

- Critical Appraisal : Use Boolean search strategies (e.g., "2-Deuteroethanol synthesis" AND "isotopic purity") to identify high-impact protocols in databases like PubMed or SciFinder .

- Stepwise Validation : Pilot each synthesis step independently (e.g., precursor preparation, catalysis, purification) before full-scale replication .

Q. How can researchers ensure data integrity in collaborative studies involving 2-Deuteroethanol’s applications in isotopic labeling?

- Methodological Answer :

Properties

Molecular Formula |

C2H6O |

|---|---|

Molecular Weight |

47.07 g/mol |

IUPAC Name |

2-deuterioethanol |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D |

InChI Key |

LFQSCWFLJHTTHZ-MICDWDOJSA-N |

Isomeric SMILES |

[2H]CCO |

Canonical SMILES |

CCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.